molecular formula C26H23F3N6O B10772507 Ddr-trk-1

Ddr-trk-1

Cat. No.: B10772507
M. Wt: 492.5 g/mol
InChI Key: CMJJZRAAQMUAFH-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“D2202-1” is a compound known for its significant role as a protein kinase inhibitor. It is particularly effective against several kinases, including discoidin domain receptor tyrosine kinase 1, discoidin domain receptor tyrosine kinase 2, neurotrophic receptor tyrosine kinase 1, neurotrophic receptor tyrosine kinase 2, and neurotrophic receptor tyrosine kinase 3 . This compound has shown potential in various scientific research applications, particularly in the fields of cancer research and neurobiology.

Preparation Methods

The synthetic routes and reaction conditions for “D2202-1” involve several steps:

    Initial Synthesis: The compound is synthesized through a series of organic reactions, starting with the preparation of the core structure.

    Reaction Conditions: The reactions typically require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

    Industrial Production: On an industrial scale, the production of “D2202-1” involves optimizing the reaction conditions to maximize efficiency and minimize costs. This includes scaling up the reactions, ensuring proper mixing and temperature control, and using high-quality raw materials.

Chemical Reactions Analysis

“D2202-1” undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with others.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

“D2202-1” has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study kinase activity and inhibition.

    Biology: The compound is employed in cellular studies to understand the role of specific kinases in cell signaling pathways.

    Medicine: “D2202-1” is investigated for its potential therapeutic applications in treating diseases such as cancer, where kinase inhibitors are known to be effective.

    Industry: In the pharmaceutical industry, “D2202-1” is used in drug discovery and development processes to identify new therapeutic targets and evaluate the efficacy of potential drug candidates.

Mechanism of Action

The mechanism of action of “D2202-1” involves its interaction with specific protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and preventing the phosphorylation of target proteins. This inhibition disrupts key signaling pathways within the cell, leading to various biological effects. The molecular targets of “D2202-1” include discoidin domain receptor tyrosine kinase 1, discoidin domain receptor tyrosine kinase 2, neurotrophic receptor tyrosine kinase 1, neurotrophic receptor tyrosine kinase 2, and neurotrophic receptor tyrosine kinase 3 .

Comparison with Similar Compounds

“D2202-1” can be compared with other similar kinase inhibitors:

Biological Activity

Overview of DDR-TRK-1

This compound is a selective inhibitor of the discoidin domain receptor 1 (DDR1) and exhibits significant biological activity against various cellular processes. With an IC50 value of 9.4 nM , this compound demonstrates potent inhibition of DDR1, which plays a crucial role in cell signaling, migration, and matrix remodeling. Additionally, this compound also inhibits the TRK kinase family, further expanding its therapeutic potential in various diseases, particularly in fibrotic conditions and cancers.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound shows promising characteristics:

  • Oral Bioavailability : 66.8%
  • Half-life (T1/2) : 1.25 hours at an oral dose of 20 mg/kg in rats
  • Binding Affinity : The binding constant (Kd) for DDR1 is reported to be 4.7 nM , indicating a high affinity for its target .

DDR1 is activated by binding to collagen, leading to phosphorylation and activation of downstream signaling pathways. This process is critical for various cellular functions, including:

  • Cell Migration
  • Cell Proliferation
  • Extracellular Matrix Remodeling

Inhibition of DDR1 by this compound prevents these processes, making it a potential therapeutic agent for conditions characterized by excessive fibrosis or tumor growth .

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively inhibits colony formation and migration in pancreatic cancer cells (Panc-1). The compound also shows a significant reduction in fibrotic markers such as hydroxyproline in lung fibrosis models .

Table 1: In Vitro Activity of this compound

Parameter Value
IC50 against DDR19.4 nM
Binding constant (Kd)4.7 nM
Oral bioavailability66.8%
Half-life (T1/2)1.25 hours

In Vivo Studies

In vivo studies have validated the efficacy of this compound in preventing pathological changes associated with bleomycin (BLM)-induced pulmonary fibrosis. The administration of this compound resulted in:

  • Dose-dependent suppression of fibrotic markers.
  • Reduction in hydroxyproline levels, indicating decreased collagen deposition .

Case Study: Pulmonary Fibrosis

A study involving a mouse model demonstrated that treatment with this compound significantly mitigated the effects of BLM-induced lung fibrosis. Key findings included:

  • Decreased expression levels of fibronectin and α-smooth muscle actin.
  • Improved histological outcomes reflecting reduced fibrosis .

Clinical Relevance

The aberrant expression of DDR1 has been linked to various cancers, including breast and lung cancers, where it contributes to tumor progression and metastasis. Targeting DDR1 with inhibitors like this compound may offer new avenues for cancer therapy, particularly for tumors that exhibit high levels of this receptor .

Table 2: Clinical Implications of DDR Inhibition

Cancer Type Role of DDR1 Potential Therapeutic Strategy
Breast CancerPromotes tumor growthInhibition with this compound
Lung CancerAssociated with poor prognosisTargeted therapy using DDR inhibitors
AtherosclerosisContributes to vascular remodelingAnti-fibrotic strategies

Properties

Molecular Formula

C26H23F3N6O

Molecular Weight

492.5 g/mol

IUPAC Name

(4R)-4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-2-pyrimidin-5-yl-3,4-dihydro-1H-isoquinoline-7-carboxamide

InChI

InChI=1S/C26H23F3N6O/c1-16-11-34(23-9-30-14-31-10-23)13-19-5-18(3-4-24(16)19)25(36)33-21-6-20(26(27,28)29)7-22(8-21)35-12-17(2)32-15-35/h3-10,12,14-16H,11,13H2,1-2H3,(H,33,36)/t16-/m0/s1

InChI Key

CMJJZRAAQMUAFH-INIZCTEOSA-N

Isomeric SMILES

C[C@H]1CN(CC2=C1C=CC(=C2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)N4C=C(N=C4)C)C5=CN=CN=C5

Canonical SMILES

CC1CN(CC2=C1C=CC(=C2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)N4C=C(N=C4)C)C5=CN=CN=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.